3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
Overview
Description
3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a propanamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.
Formation of the Propanamide Group: The final step involves the reaction of the triazole-furan intermediate with a propanoyl chloride derivative under basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted amides.
Scientific Research Applications
3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity to its targets, while the propanamide group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-thienylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-pyridylmethyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE distinguishes it from other similar compounds. The furan ring can impart unique chemical and biological properties, such as increased reactivity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-14-10(2)16(15-9)6-5-12(17)13-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSCJZGENRKCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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